molecular formula C11H15N3S B11770482 N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11770482
M. Wt: 221.32 g/mol
InChI Key: ZEOPEVDCXWALAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a heterocyclic organic compound that features a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-aminobenzothiazole with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone
  • Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • Benzo[d]thiazole-2-thiol

Uniqueness

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structure, which combines the benzothiazole ring with a dimethylethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

ZEOPEVDCXWALAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.